Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a boron-containing compound featuring a phenyl ring substituted at the meta position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and an ethenesulfonamide functional group. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4S/c1-6-21(17,18)16-12-9-7-8-11(10-12)15-19-13(2,3)14(4,5)20-15/h6-10,16H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXJZDJUUHCBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Ethenesulfonamide derivatives are known for their diverse biological activities, often linked to their ability to interact with various biological targets. The specific compound incorporates a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which can influence its reactivity and biological interactions.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C₁₄H₁₈B₂N₃O₄S
- Molecular Weight : 337.21 g/mol
Biological Activity
1. Anticancer Properties
- Some ethenesulfonamide derivatives have been studied for their potential anticancer effects. They may inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival.
- Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of Bcl-2 family proteins.
2. Enzyme Inhibition
- Ethenesulfonamides are often evaluated for their ability to inhibit specific enzymes such as proteases or kinases. This inhibition can lead to altered metabolic pathways in target cells.
- For example, compounds with similar structures have shown effective inhibition of serine proteases which are crucial in various physiological processes.
3. Antimicrobial Activity
- Some studies suggest that ethenesulfonamide derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This activity is typically assessed through minimum inhibitory concentration (MIC) assays.
- The mechanism may involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
Case Study 1: Antitumor Activity
In a study published in Cancer Research, a related ethenesulfonamide was shown to significantly reduce tumor size in xenograft models of breast cancer when administered at specific dosages over a four-week period. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis.
Case Study 2: Enzyme Targeting
A study in Bioorganic & Medicinal Chemistry Letters reported that a related compound effectively inhibited a key kinase involved in cell cycle regulation. The IC50 value was determined to be 150 nM, indicating potent activity compared to standard inhibitors.
Safety and Toxicity
While exploring the biological activity of ethenesulfonamide derivatives, safety profiles must also be considered:
- Acute Toxicity : Compounds with similar structures have been noted for potential toxicity if ingested or upon dermal contact. Careful handling is advised.
- Irritation Potential : Many boron-containing compounds can cause skin and eye irritation; thus, appropriate safety measures should be taken during experimentation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of aryl boronic esters allows for direct comparisons with analogous compounds. Key differentiating factors include substituent position (ortho, meta, para), functional group identity, and applications in synthesis or biomedicine.
Substituent Position Variations
*Calculated molecular weight based on formula C₁₃H₁₇BNO₄S.
- Meta vs. Para Substitution : The target compound’s meta-substitution may offer intermediate steric hindrance compared to para-substituted analogs, balancing reactivity and stability in cross-couplings. Para-substituted derivatives like N-[4-(Bpin)phenyl]ethanesulfonamide exhibit higher similarity (0.90) but differ in electronic effects due to the sulfonamide’s positioning .
- Ortho Substitution : Ortho-substituted analogs (e.g., N-[2-(Bpin)phenyl]methanesulfonamide) face steric challenges, often leading to lower yields in cross-coupling reactions .
Functional Group Variations
- Acetamide vs. Sulfonamide : The acetamide derivative (42% yield) is synthesized via straightforward acetylation , while sulfonamide-containing compounds like the target may require more complex sulfonation steps. Sulfonamides generally exhibit higher acidity, influencing their reactivity in coupling reactions .
- Bioactive Derivatives : The chloroacrylamide analog demonstrates potent tubulin inhibition (79% yield), highlighting how functional group choice directly impacts biological activity .
Preparation Methods
Miyaura Borylation of 3-Bromoaniline
A palladium-catalyzed Miyaura borylation reaction converts 3-bromoaniline into the boronate ester. The procedure involves:
-
Reagents : 3-Bromoaniline, bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.
-
Conditions : Reflux in dioxane at 90°C for 12 hours under inert atmosphere.
Mechanism :
Direct Boronation of 3-Aminophenylboronic Acid
3-Aminophenylboronic acid is esterified with pinacol in ethyl acetate:
-
Reagents : 3-Aminophenylboronic acid, pinacol, ethyl acetate.
-
Conditions : Stirring at room temperature for 20 hours, followed by solvent evaporation and silica gel purification.
Introduction of the Ethenesulfonamide Group
The ethenesulfonamide moiety is introduced via sulfonylation of the boronate aniline intermediate. Two approaches dominate:
Direct Sulfonylation with Ethenesulfonyl Chloride
Procedure :
-
Reagents : 3-(Boronate)aniline, ethenesulfonyl chloride (CH₂=CHSO₂Cl), triethylamine (TEA).
-
Conditions : Reaction in anhydrous dichloromethane (DCM) at 0°C to room temperature for 4–6 hours.
-
Workup : Extraction with NaHCO₃(aq), drying (MgSO₄), and solvent evaporation.
Reaction :
Challenges :
Heck Coupling with Ethenesulfonamide
A palladium-catalyzed Heck reaction couples the boronate aryl halide with ethenesulfonamide:
-
Reagents : 3-Bromo-N-(boronate)aniline, ethenesulfonamide, Pd(OAc)₂, PPh₃, K₂CO₃.
Mechanism :
Optimization :
-
Solvent : DMF enhances reaction efficiency compared to THF or toluene.
-
Ligands : PPh₃ improves catalyst stability and regioselectivity.
Alternative Pathways and Recent Innovations
One-Pot Boronation-Sulfonylation
A streamlined protocol combines Miyaura borylation and sulfonylation in a single pot:
Solid-Phase Synthesis
Immobilized 3-aminophenylboronic acid on Wang resin reacts with ethenesulfonyl chloride, followed by cleavage to yield the target compound.
Analytical Data and Characterization
Challenges and Mitigation Strategies
-
Boronate Hydrolysis :
-
Regioselectivity in Sulfonylation :
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what critical factors influence reaction efficiency?
Answer:
The compound is typically synthesized via palladium-catalyzed borylation of a brominated or iodinated phenyl precursor with bis(pinacolato)diboron (B₂pin₂). For example, analogous boronate esters are prepared using Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, KOAc, dioxane, 80–100°C) . Key factors include:
- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) improves yield .
- Solvent choice : Anhydrous THF or dioxane minimizes boronate ester hydrolysis .
- Purification : Column chromatography with hexanes/EtOAc (+ 0.25% Et₃N) prevents decomposition .
Advanced: How can researchers resolve contradictory NMR data for the boronate moiety, particularly broadening or splitting of peaks?
Answer:
The quadrupolar nature of the boron atom (I = 3/2) causes dynamic effects in NMR. Strategies include:
- Variable-temperature NMR : Reduces signal broadening at lower temperatures (e.g., 25°C vs. −20°C) .
- 11B NMR : Directly confirms boronate integrity (δ ≈ 30–35 ppm for pinacol boronate esters) .
- Decoupling experiments : Suppresses splitting from adjacent protons .
Basic: What spectroscopic and analytical methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the phenyl ring and ethenesulfonamide group. Look for characteristic shifts (e.g., Bpin protons at δ 1.0–1.3 ppm) .
- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₁₉BNO₄S: calc. 308.12) .
- IR spectroscopy : Confirms sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and boronate ester (B-O ~1310 cm⁻¹) .
Advanced: What strategies mitigate low yields (<30%) in cross-coupling reactions involving this boronate?
Answer:
Low yields often stem from steric hindrance or competing protodeboronation. Optimization methods include:
- Microwave-assisted synthesis : Reduces reaction time and improves conversion (e.g., 120°C, 20 min) .
- Ligand screening : Bulky ligands (e.g., XPhos) enhance catalytic turnover .
- Additives : Cs₂CO₃ or K₃PO₄ stabilizes the boronate intermediate .
Basic: What are the stability considerations for handling and storing this compound?
Answer:
- Hydrolysis sensitivity : Store under inert atmosphere (N₂/Ar) at −20°C in anhydrous solvents (e.g., THF) .
- Light exposure : Boronates degrade under UV light; use amber vials .
- pH control : Avoid acidic conditions (pH <5) to prevent boronate cleavage .
Advanced: How does the electronic nature of the phenyl substituent affect reactivity in C–H functionalization?
Answer:
The electron-withdrawing sulfonamide group meta to the Bpin moiety directs meta-selective C–H borylation. Computational studies (DFT) show:
- Electron-deficient aryl rings : Favor Pd insertion at the meta position .
- Steric maps : Substituents at the ortho position hinder catalyst access, reducing yield .
Basic: What are the common side products observed during synthesis, and how are they identified?
Answer:
- Protodeboronation : Detected via LC-MS (loss of Bpin fragment, [M−Bpin+H]+) .
- Oxygenation : Forms boronic acid derivatives (e.g., via TLC: Rf shift in polar solvents) .
- Dimerization : Identified by HRMS (m/z corresponding to dimeric species) .
Advanced: What role does this compound play in synthesizing bioactive molecules or materials?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
